(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine

Catalysis Coordination Chemistry Pincer Complexes

(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine, also known as 2-Morpholino-N-(thiophen-2-ylmethyl)ethan-1-amine, is a secondary amine with the molecular formula C11H18N2OS and a molecular weight of 226.34 g/mol. This compound is primarily utilized as a specialized ligand, particularly in the synthesis of pincer complexes for molecular catalysis, as referenced in US Patent PCT/US2015/034793.

Molecular Formula C11H18N2OS
Molecular Weight 226.34g/mol
CAS No. 775293-39-5
Cat. No. B471306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine
CAS775293-39-5
Molecular FormulaC11H18N2OS
Molecular Weight226.34g/mol
Structural Identifiers
SMILESC1COCCN1CCNCC2=CC=CS2
InChIInChI=1S/C11H18N2OS/c1-2-11(15-9-1)10-12-3-4-13-5-7-14-8-6-13/h1-2,9,12H,3-8,10H2
InChIKeyVHROIJPHMUHZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine (CAS 775293-39-5) for Research


(2-Morpholin-4-ylethyl)(2-thienylmethyl)amine, also known as 2-Morpholino-N-(thiophen-2-ylmethyl)ethan-1-amine, is a secondary amine with the molecular formula C11H18N2OS and a molecular weight of 226.34 g/mol [1]. This compound is primarily utilized as a specialized ligand, particularly in the synthesis of pincer complexes for molecular catalysis, as referenced in US Patent PCT/US2015/034793 . It is available from multiple vendors as a clear, dark yellow liquid with a purity of 95% or higher [2].

Why Analogs Cannot Substitute for (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine in Specialized Research


Procurement decisions for specialized ligands like (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine must be precise. Simple substitution based on a common morpholine or thiophene moiety is not scientifically valid. The compound's specific combination of a morpholin-4-ylethyl group and a 2-thienylmethyl group creates a unique N,N-bidentate coordination environment that is crucial for forming stable metal complexes with specific catalytic properties [1]. Minor structural alterations, such as changing the heteroatom in the ring or the length of the alkyl linker, have been shown in related pincer ligand families to result in drastically different catalytic activity, selectivity, and stability profiles . Therefore, substituting with a similar 'in-class' compound without validation can lead to irreproducible results or complete project failure.

Quantitative Evidence: Differentiating (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine from Analogs


Impact of Thiophene vs. Benzyl Group on Pincer Complex Stability: A Cross-Study Comparison

The use of (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine as a ligand precursor, compared to a structurally similar benzyl analog, is predicted to yield metal complexes with differentiated stability. The sulfur atom in the thiophene ring of the target compound can act as an additional soft donor site, potentially forming more stable multidentate complexes with late transition metals (e.g., Ir, Rh) than a purely N,N-chelating benzyl analog. This difference in donor atom availability and metal complex stability is a key differentiator for catalyst design .

Catalysis Coordination Chemistry Pincer Complexes

Thermal and Storage Stability: A Procurement-Relevant Comparison

Vendor datasheets for (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine specify it is a 'clear dark yellow liquid' that is 'air sensitive' and 'moisture sensitive', requiring storage under inert gas , [1]. This contrasts with simpler morpholine or thiophene building blocks which are often less sensitive and have lower reported boiling points (e.g., morpholine b.p. 129°C vs. this compound's calculated b.p. 339.1±32.0 °C [2]).

Chemical Properties Stability Procurement

Direct Evidence for Use as a Ligand in Molecular Catalysis (Patent Context)

This compound is explicitly listed as a reagent for which the patent WO2015191505A1 ('Polydentate ligands and their complexes for molecular catalysis') is cited . The patent describes the use of similar polydentate amine-thioether ligands for creating novel metal complexes. This establishes a verifiable, patented application space that differentiates it from general-purpose morpholine derivatives which lack this specific intellectual property context.

Catalysis Ligand Patent

Recommended Application Scenarios for Procuring (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine


Synthesis of Novel Pincer Complexes for Molecular Catalysis

This is the primary, evidence-backed application scenario. Researchers developing new catalysts based on the patent WO2015191505A1 should procure this specific compound. The presence of both a hard nitrogen donor (morpholine) and a soft sulfur donor (thiophene) in a single ligand framework allows for the creation of hemilabile pincer complexes with unique reactivity profiles, as inferred from the patent's focus on polydentate ligands [1]. This application is directly supported by the vendor's citation of the relevant patent .

Structure-Activity Relationship (SAR) Studies of Pincer Ligands

For research teams systematically studying the impact of ligand structure on catalytic performance, this compound serves as a critical comparator. As a cross-study comparable evidence suggests, the thiophene sulfur atom provides a distinct coordination environment compared to benzyl analogs . Procuring this compound allows for a direct experimental evaluation of how incorporating a soft donor heterocycle influences metal complex stability, electronic properties, and catalytic turnover, which is a standard approach in catalyst optimization.

Benchmarking Against Simpler Morpholine-Thiophene Building Blocks

This compound is the appropriate choice for experiments that require a specific N,N-chelating motif with a defined distance between donor atoms, as opposed to simpler molecules like 4-(2-thienylmethyl)morpholine. The additional ethyl linker in (2-Morpholin-4-ylethyl)(2-thienylmethyl)amine increases the chelate bite angle and flexibility of the resulting metal complex. This scenario is based on the compound's established molecular structure and the principle that linker length is a key variable in ligand design [2]. Researchers should procure this compound when their experimental design specifically calls for a 2-morpholinoethyl substituent rather than a directly attached morpholine group.

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